Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide
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Overview
Description
Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide is a quaternary phosphonium salt. It is characterized by the presence of a phosphonium ion bonded to a [5-(dimethylamino)-5-oxopentyl] group and three phenyl groups, with bromide as the counterion. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(dimethylamino)-5-oxopentyl]triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. . The reaction conditions often involve refluxing in an organic solvent such as toluene or methanol, followed by purification steps like filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the phosphonium ion.
Wittig Reactions: It can act as a Wittig reagent, reacting with aldehydes or ketones to form alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide, cyanide, and amines.
Oxidizing Agents: Hydrogen peroxide and other peroxides.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Reaction Conditions: Reactions are typically carried out in polar solvents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Wittig reactions with aldehydes or ketones yield alkenes, while substitution reactions with nucleophiles produce various substituted phosphonium salts.
Scientific Research Applications
Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide has a wide range of applications in scientific research:
Biology: Employed in the study of cellular processes and as a probe for mitochondrial function due to its ability to accumulate in mitochondria.
Medicine: Investigated for its potential as an antitumor agent and in drug delivery systems.
Industry: Utilized in the production of ionic liquids and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide involves its interaction with cellular components. The phosphonium ion can disrupt cellular membranes, leading to cell death. In the context of Wittig reactions, the compound forms a ylide intermediate that reacts with carbonyl compounds to form alkenes . The molecular targets and pathways involved include mitochondrial membranes and various enzymes.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylphosphonium Bromide: Similar structure but lacks the [5-(dimethylamino)-5-oxopentyl] group.
Methyltriphenylphosphonium Bromide: Contains a methyl group instead of the [5-(dimethylamino)-5-oxopentyl] group.
Tributylphosphonium Bromide: Contains butyl groups instead of phenyl groups.
Uniqueness
Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the [5-(dimethylamino)-5-oxopentyl] group enhances its solubility and reactivity compared to other phosphonium salts. This makes it particularly valuable in specialized applications such as mitochondrial studies and advanced organic synthesis.
Properties
CAS No. |
91856-55-2 |
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Molecular Formula |
C25H29BrNOP |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
[5-(dimethylamino)-5-oxopentyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H29NOP.BrH/c1-26(2)25(27)20-12-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,12-13,20-21H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LJUCOXIOZZBLSJ-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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